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molecular formula C6H3IN2 B1352713 4-Iodopyridine-3-carbonitrile CAS No. 490039-72-0

4-Iodopyridine-3-carbonitrile

Cat. No. B1352713
M. Wt: 230.01 g/mol
InChI Key: CJKHIIQONPNAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546377B2

Procedure details

To a stirred solution of 2,2,6,6-tetramethyl-piperidine (42.3 g, 0.3 mol) in 2 L of tetrahydrofuran was added butyllithium (120 mL, 2.5 M, 0.3 mol) at −78° C. under N2 atmosphere. The mixture was stirred for 1 hour before a solution of nicotinonitrile (26 g, 0.25 mol) in 500 mL of tetrahydrofuran was slowly added, and the resulting mixture was stirred for 0.5 hour at −78° C. Then I2 (76.2 g, 0.3 mol) in 500 mL of tetrahydrofuran was added in a dropwise manner. After stirring for 2 hours, the mixture was quenched with 500 mL of ice-water. Tetrahydrofuran was removed under reduced pressure and the aqueous phase was extracted with ether. The organic phase was washed with brine, citric acid, brine, aqueous Na2S2O3 and brine again. After being dried over Na2SO4, the organic phase was concentrated and purified by using column chromatography on silica gel (petroleum ether:ethyl acetate, 10:1) to obtain the title compound.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
76.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[C:16](#[N:23])[C:17]1[CH:22]=[CH:21][CH:20]=[N:19][CH:18]=1.[I:24]I>O1CCCC1>[I:24][C:22]1[C:17]([C:16]#[N:23])=[CH:18][N:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
42.3 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
120 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
C(C1=CN=CC=C1)#N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
76.2 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 0.5 hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with 500 mL of ice-water
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with brine, citric acid, brine, aqueous Na2S2O3 and brine again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC1=CC=NC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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